molecular formula C6H14ClNO B1530464 6-Methyl-1,4-oxazepane hydrochloride CAS No. 1246456-02-9

6-Methyl-1,4-oxazepane hydrochloride

Cat. No.: B1530464
CAS No.: 1246456-02-9
M. Wt: 151.63 g/mol
InChI Key: GFLYPKSJXYATIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Methyl-1,4-oxazepane hydrochloride” can be represented by the SMILES string CC1CNCCOC1.Cl . This indicates that the compound contains a seven-membered ring with an oxygen atom and a nitrogen atom, along with a methyl group attached to one of the carbon atoms in the ring .

Scientific Research Applications

GSK189254 and Alzheimer's Disease

A study by Medhurst et al. (2007) on "GSK189254, a Novel H3 Receptor Antagonist That Binds to Histamine H3 Receptors in Alzheimer's Disease Brain and Improves Cognitive Performance in Preclinical Models" reveals significant insights. This research highlights the potential of GSK189254, a compound closely related to the structural class of 6-Methyl-1,4-oxazepane, in targeting histamine H3 receptors. This antagonist showed promise in enhancing cognitive performance in rats, suggesting a potential therapeutic application for Alzheimer's disease and other cognitive disorders. The study underscores the preservation of H3 receptors in late-stage Alzheimer's disease and the compound's ability to modulate neurotransmitter release, which could underlie its cognitive benefits (Medhurst et al., 2007).

Synthesis of Oxazepines

Ibis and Zora (2020) provide a methodological advancement in the synthesis of oxazepine derivatives, which are structurally related to 6-Methyl-1,4-oxazepane. Their study, "A facile synthesis of 6-chloro-2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones," demonstrates an efficient approach to synthesizing 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines. This synthesis route could serve as a foundation for developing medicinally relevant compounds, showcasing the versatility of oxazepine structures in drug development (Ibis & Zora, 2020).

Heterocyclic Derivatives Synthesis

Mohammad et al. (2017) explored the synthesis of new heterocyclic compounds containing the oxazepine ring, related to 6-Methyl-1,4-oxazepane. Their research, "Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity," showcases the synthetic pathways to create (1,3-oxazepine) derivatives with potential antibacterial properties. This study emphasizes the importance of structural modifications in heterocyclic chemistry for producing compounds with significant biological activities (Mohammad et al., 2017).

New Routes to Oxazepanes

Das et al. (2010) introduced an efficient synthesis pathway for chiral 1,4-oxazepanes from Garner aldehyde, demonstrating the flexibility of this scaffold in generating compounds with potential pharmaceutical applications. Their method for creating substituted chiral 1,4-oxazepanes points to the importance of these structures in medicinal chemistry and the potential for developing new therapeutics (Das, Srivastava, & Panda, 2010).

Properties

IUPAC Name

6-methyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYPKSJXYATIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246456-02-9
Record name 6-methyl-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane (3.24 g, 13.8 mmol) in 1,2-dichloroethane (23 ml) was added 1-chloroethyl chloroformate (4.93 g, 34.5 mmol) at room temperature. The mixture was refluxed for 7 hours. The reaction mixture was cooled to room temperature and then methanol (30 ml) was added. The mixture was refluxed for 5 hours and concentrated in vacuo. This crude product was washed with hexane, dried under reduced pressure to afford 6-methyl-[1,4]oxazepane hydrochloride as white solid (1.73 g, 83%).
Name
4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 2
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 3
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 4
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 5
6-Methyl-1,4-oxazepane hydrochloride
Reactant of Route 6
6-Methyl-1,4-oxazepane hydrochloride

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